

# Physical and chemical properties of (E)-3-Methyl-2-hexenoic acid-d5

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## Compound of Interest

Compound Name: (E)-3-Methyl-2-hexenoic acid-d5

Cat. No.: B12378242

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## An In-depth Technical Guide to (E)-3-Methyl-2-hexenoic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(E)-3-Methyl-2-hexenoic acid-d5**, a deuterated analog of a key compound associated with human axillary odor. This document is intended to serve as a valuable resource for researchers in the fields of metabolomics, dermatology, and product development, offering detailed information on its characteristics, synthesis, and analytical methodologies. The inclusion of deuterated standards like **(E)-3-Methyl-2-hexenoic acid-d5** is crucial for accurate quantification in complex biological matrices.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

**(E)-3-Methyl-2-hexenoic acid-d5** is a stable, isotopically labeled version of (E)-3-Methyl-2-hexenoic acid. The deuterium labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification.[\[1\]](#)[\[2\]](#) General physical and chemical properties are summarized below. While specific data for the deuterated compound are limited, the properties of the non-deuterated analog provide a close approximation.

Table 1: Physical and Chemical Properties of **(E)-3-Methyl-2-hexenoic acid-d5** and its Non-deuterated Analog

Property	(E)-3-Methyl-2-hexenoic acid-d5	(E)-3-Methyl-2-hexenoic acid (Non-deuterated)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> D <sub>5</sub> O <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a>	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	133.20 g/mol <a href="#">[3]</a> <a href="#">[4]</a>	128.17 g/mol <a href="#">[5]</a> <a href="#">[6]</a>
CAS Number	27960-21-0 (unlabelled) <a href="#">[4]</a>	27960-21-0 <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Colorless oil <a href="#">[4]</a>	Colorless to pale yellow liquid
Purity	≥99% atom D; ≥99.8% by HPLC <a href="#">[4]</a>	Typically ≥97%
Boiling Point	Not specified	237.28 °C at 760 mmHg
Melting Point	Not specified	-9.25 °C
Solubility	Soluble in organic solvents.	Soluble in organic solvents, limited solubility in water.
Storage Temperature	4°C	4°C

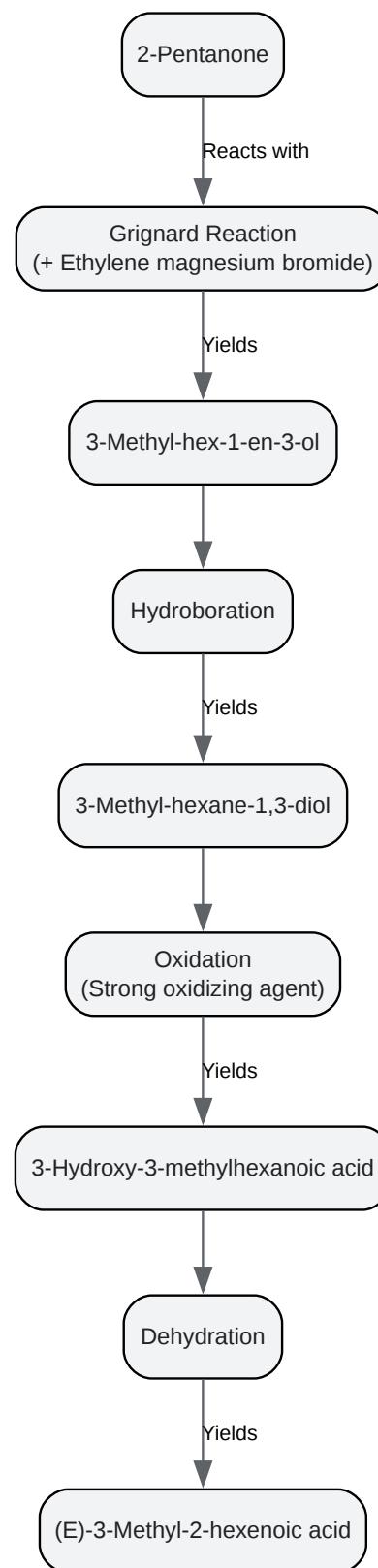
## Synthesis

The synthesis of **(E)-3-Methyl-2-hexenoic acid-d5** typically involves introducing deuterium atoms into the molecule through various deuteration techniques. Common strategies include:

- **Catalytic Deuteration:** This method utilizes a catalyst, such as palladium or platinum, in the presence of a deuterium source like deuterium oxide (D<sub>2</sub>O) to facilitate the exchange of hydrogen atoms with deuterium at specific positions on the molecule.[\[3\]](#)
- **Use of Deuterated Precursors:** Synthesis can also be achieved by starting with reagents that are already enriched with deuterium. For example, a deuterated Grignard reagent like CD<sub>3</sub>MgBr can be used to introduce a trideuteromethyl group.[\[3\]](#)

A potential synthetic route for the non-deuterated analog, which could be adapted for the deuterated version, starts from 2-pentanone and involves a series of reactions including a Grignard reaction, hydroboration, oxidation, and dehydration.[\[7\]](#)

Experimental Workflow for a Potential Synthesis Route:



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Caption: A potential synthetic pathway for (E)-3-Methyl-2-hexenoic acid.

## Analytical Characterization

The structure and purity of **(E)-3-Methyl-2-hexenoic acid-d5** are typically confirmed using a combination of chromatographic and spectroscopic techniques.

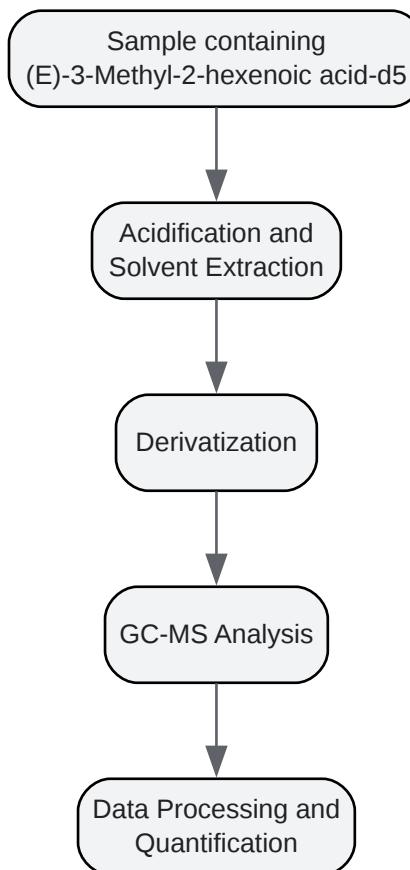
## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds like **(E)-3-Methyl-2-hexenoic acid-d5**. The compound is often derivatized to increase its volatility and thermal stability before analysis.<sup>[8]</sup> The mass spectrum of the deuterated compound will show a molecular ion peak that is 5 mass units higher than its non-deuterated counterpart, allowing for clear differentiation and quantification.<sup>[3]</sup>

General GC-MS Protocol for Organic Acid Analysis:

- Sample Preparation: Acidify the sample and extract the organic acids into an organic solvent (e.g., ethyl acetate).<sup>[9]</sup>
- Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent, such as a silylating agent (e.g., BSTFA with 1% TMCS), and heat to form a volatile derivative.<sup>[9][10]</sup>
- GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS) to separate the components.
- MS Detection: Detect the eluted compounds using a mass spectrometer, typically in full scan or selected ion monitoring (SIM) mode for targeted analysis.<sup>[8]</sup>

Logical Workflow for GC-MS Analysis:



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Caption: General workflow for the GC-MS analysis of organic acids.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the positions of deuterium incorporation. In the  $^1\text{H}$  NMR spectrum of **(E)-3-Methyl-2-hexenoic acid-d5**, the signals corresponding to the protons on the methyl group at C3 and the methylene group at C4 would be absent or significantly reduced in intensity compared to the non-deuterated compound. The presence of deuterium can also cause slight shifts in the signals of neighboring protons.

General Protocol for NMR Sample Preparation:

- Sample Dissolution: Dissolve an appropriate amount of the compound (typically 5-25 mg for  $^1\text{H}$  NMR) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).[11]

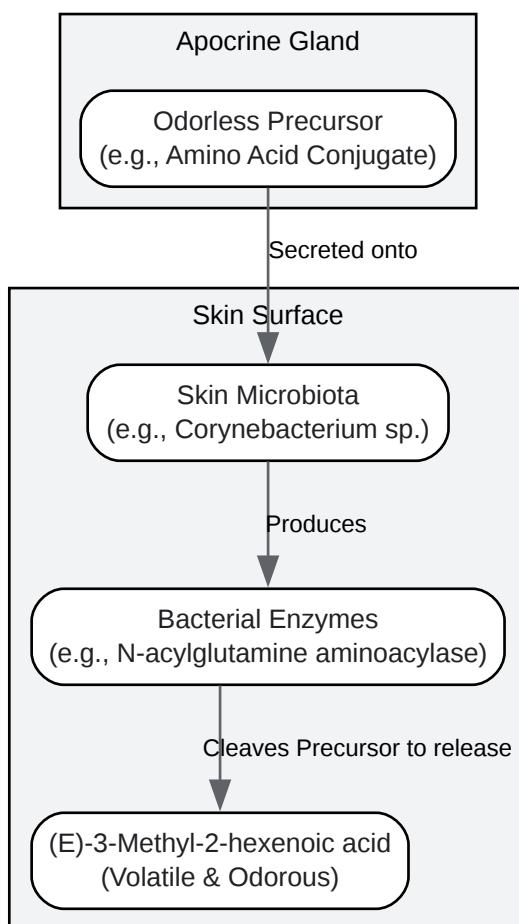
- Filtration: If the solution is not clear, filter it to remove any particulate matter.[11]
- Transfer to NMR Tube: Transfer the clear solution to a clean, high-quality 5 mm NMR tube.
- Analysis: Acquire the NMR spectrum on a spectrometer.

## Biological Significance and Signaling Pathways

(E)-3-Methyl-2-hexenoic acid is a key contributor to human axillary odor. It is not directly secreted in sweat but is produced by the enzymatic action of skin microflora, particularly *Corynebacterium* and *Staphylococcus* species, on odorless precursor molecules present in apocrine sweat.[12] These precursors are typically amino acid conjugates.[12] The bacteria possess enzymes, such as N-acylglutamine aminoacylases, that cleave these precursors to release the volatile and odorous fatty acid.[12]

**(E)-3-Methyl-2-hexenoic acid-d5** serves as a valuable tracer to study these bacterial metabolic pathways and to quantify the formation of the odorous compound in various biological and consumer product testing scenarios.[1]

Bacterial Production of (E)-3-Methyl-2-hexenoic Acid:



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Caption: Formation of (E)-3-Methyl-2-hexenoic acid by skin microbiota.

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